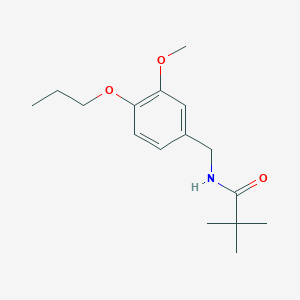
N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide, also known as MPDP, is a synthetic compound that has gained significant attention in scientific research. MPDP is a member of the class of compounds known as stimulants, which are substances that increase alertness, attention, and energy levels. In
Mecanismo De Acción
The exact mechanism of action of N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. These neurotransmitters are involved in regulating mood, attention, and energy levels.
Biochemical and Physiological Effects
N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide has been shown to have a number of biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, leading to increased alertness, attention, and energy levels. It also increases heart rate and blood pressure, which can have both beneficial and harmful effects. In addition, N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide has been shown to have antioxidant properties, which may be beneficial for preventing oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a well-defined chemical structure, which makes it easy to study. It also has a relatively low toxicity, which makes it safe for use in animal studies. However, there are also some limitations to its use in lab experiments. For example, it may have different effects in humans than in animals, and its long-term effects are not well understood.
Direcciones Futuras
There are several future directions for research on N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide. One area of interest is its potential use as a treatment for ADHD and other cognitive disorders. Another area of interest is its potential use as a performance-enhancing drug in sports. Additionally, further research is needed to better understand its mechanism of action and long-term effects. Finally, more studies are needed to determine the optimal dosage and administration of N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide for different applications.
Métodos De Síntesis
The synthesis of N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide involves a series of chemical reactions that begin with the reaction of 3-methoxy-4-propoxybenzaldehyde with 2,2-dimethylpropanamine. This reaction produces the intermediate product, N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropan-1-amine, which is then converted to N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide by reacting it with acetic anhydride and sodium acetate. The final product is obtained by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide has been studied extensively in scientific research due to its potential as a cognitive enhancer and stimulant. It has been shown to increase alertness, attention, and energy levels, making it a potential treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide has also been studied for its potential use as a performance-enhancing drug in sports.
Propiedades
IUPAC Name |
N-[(3-methoxy-4-propoxyphenyl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-6-9-20-13-8-7-12(10-14(13)19-5)11-17-15(18)16(2,3)4/h7-8,10H,6,9,11H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQQHSZTIIBSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CNC(=O)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(diethylamino)ethyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide hydrochloride](/img/structure/B5914551.png)
![N-(2,5-dimethylphenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914555.png)
![N-(3-chloro-2-methylphenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914556.png)
![7-hydroxy-5-oxo-2-[(3-phenoxypropyl)thio]-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5914560.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914564.png)
![2-{[2-(1-adamantyl)-2-oxoethyl]thio}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914572.png)
![N-(2,4-difluorophenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914574.png)
![7-hydroxy-2-[(2-methylbenzyl)thio]-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914583.png)
![2-{[(2-{[(4-hydroxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)amino]carbonyl}phenyl acetate](/img/structure/B5914594.png)
![2-(3,3a,4,5,6,10c-hexahydropyrrolo[3,4-c]carbazol-2(1H)-yl)-N,N-dimethylethanamine](/img/structure/B5914605.png)


![3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914642.png)
